molecular formula C7H6Cl2N2S B1583317 2-Benzothiazolamine, 6-chloro-, monohydrochloride CAS No. 61827-71-2

2-Benzothiazolamine, 6-chloro-, monohydrochloride

Cat. No. B1583317
CAS RN: 61827-71-2
M. Wt: 221.11 g/mol
InChI Key: ZVRNKXUJEHKKHW-UHFFFAOYSA-N
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Description

2-Benzothiazolamine, 6-chloro-, monohydrochloride, also known as 6-Chloro-2-benzothiazolamine, is a chemical compound . It has a molecular formula of C7H6Cl2N2S and a molecular weight of 221.11 g/mol.


Synthesis Analysis

A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield . The synthesis of 5- (6-chlorobenzo [ d ]thiazol-2-ylamino)-1,3,4-oxadiazole-2-thiol involved a mixture of 3 (0.005 mol), KOH (0.005 mol) and carbon disulfide (5 mL) in ethanol (50 mL) which was refluxed on a steam bath for 12 h .


Molecular Structure Analysis

The molecular structure of 6-Chloro-2-benzothiazolamine has a molecular formula of C7H5ClN2S . Its average mass is 184.646 Da and its monoisotopic mass is 183.986191 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Benzothiazolamine, 6-chloro-, monohydrochloride derivatives were evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .


Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2-benzothiazolamine include a molecular formula of C7H5ClN2S, an average mass of 184.646 Da, and a monoisotopic mass of 183.986191 Da .

Scientific Research Applications

Dopamine D3 Receptor Affinity

Pramipexole, structurally related to 2-Benzothiazolamine, has been identified for its selective affinity and high efficacy towards dopamine D2-like receptors, particularly dopamine D3 receptors. This selectivity suggests its potential utility in treating Parkinson's disease due to its unique receptor affinity profile, differing from ergot dopamine receptor agonists like bromocriptine and lisuride in both selectivity and efficacy (Piercey et al., 1996).

Ocular Hypertension Management

Studies on aminozolamide, an analogue of 2-Benzothiazolamine, have shown its effectiveness in lowering intraocular pressure in patients with ocular hypertension. This was achieved through a single application of a gel formulation, indicating its potential as an alternative treatment in the medical management of glaucoma (Lewis et al., 1986; Lewis et al., 1988).

Environmental and Indoor Air Quality

Benzothiazoles, including derivatives of 2-Benzothiazolamine, have been extensively used in consumer and industrial products, leading to their widespread occurrence in the environment, including indoor air. Research has highlighted the presence of these compounds in various indoor environments, suggesting potential exposure risks and the importance of monitoring and managing environmental levels of such chemicals (Wan et al., 2016).

Safety And Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

6-chloro-1,3-benzothiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5ClN2S.ClH/c8-4-1-2-5-6(3-4)11-7(9)10-5;/h1-3H,(H2,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRNKXUJEHKKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)SC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069509
Record name 2-Benzothiazolamine, 6-chloro-, monohydrochloride
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Molecular Weight

221.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzothiazolamine, 6-chloro-, monohydrochloride

CAS RN

61827-71-2
Record name 2-Benzothiazolamine, 6-chloro-, hydrochloride (1:1)
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Record name 2-Benzothiazolamine, 6-chloro-, hydrochloride (1:1)
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Record name 61827-71-2
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Record name 2-Benzothiazolamine, 6-chloro-, hydrochloride (1:1)
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Record name 2-Benzothiazolamine, 6-chloro-, monohydrochloride
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Record name 6-chlorobenzothiazol-2-ylamine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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